Sniper(ER)-110

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

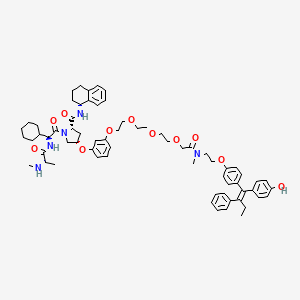

C66H83N5O11 |

|---|---|

Molecular Weight |

1122.4 g/mol |

IUPAC Name |

(2S,4S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-4-[3-[2-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]phenoxy]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C66H83N5O11/c1-5-57(47-16-8-6-9-17-47)62(49-26-30-52(72)31-27-49)50-28-32-53(33-29-50)80-35-34-70(4)61(73)45-79-39-38-77-36-37-78-40-41-81-54-22-15-23-55(42-54)82-56-43-60(65(75)68-59-25-14-21-48-18-12-13-24-58(48)59)71(44-56)66(76)63(51-19-10-7-11-20-51)69-64(74)46(2)67-3/h6,8-9,12-13,15-18,22-24,26-33,42,46,51,56,59-60,63,67,72H,5,7,10-11,14,19-21,25,34-41,43-45H2,1-4H3,(H,68,75)(H,69,74)/b62-57-/t46-,56-,59+,60-,63-/m0/s1 |

InChI Key |

DXLPZZKVYXMXOP-UXACQRMVSA-N |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)O[C@H]4C[C@H](N(C4)C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)NC)C(=O)N[C@@H]6CCCC7=CC=CC=C67)/C8=CC=CC=C8 |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC(=CC=C3)OC4CC(N(C4)C(=O)C(C5CCCCC5)NC(=O)C(C)NC)C(=O)NC6CCCC7=CC=CC=C67)C8=CC=CC=C8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the IAP-dependent Protein Eraser Pathway

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is rapidly evolving, with a significant shift towards technologies that harness the cell's own machinery to eliminate disease-causing proteins. Among these, the IAP-dependent protein eraser pathway, utilizing Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), has emerged as a powerful strategy for targeted protein degradation. This guide provides a comprehensive technical overview of the SNIPER pathway, including its core mechanism, quantitative data on key molecules, detailed experimental protocols, and visual representations of the critical processes involved.

Core Concepts of the IAP-dependent Protein Eraser Pathway

SNIPERs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These chimeric molecules consist of three key components: a ligand that binds to an Inhibitor of Apoptosis Protein (IAP), a ligand that recognizes the target protein of interest (POI), and a linker that connects these two moieties.[3][4] The primary IAPs recruited by SNIPERs are cellular IAP1 (cIAP1) and X-linked IAP (XIAP), both of which possess E3 ubiquitin ligase activity.[2][5]

The mechanism of action involves the SNIPER molecule simultaneously binding to both the IAP and the target protein, forming a ternary complex.[1][5] This proximity induces the E3 ligase activity of the IAP, leading to the polyubiquitination of the target protein. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[1][2]

A unique feature of the IAP-dependent pathway is the differential degradation mechanisms for cIAP1 and XIAP. The binding of an IAP antagonist module of a SNIPER to cIAP1 is sufficient to induce its autoubiquitination and subsequent proteasomal degradation, a process that does not require the recruitment of the target protein.[1][5][6] In contrast, the degradation of XIAP and the target protein is dependent on the formation of a stable ternary complex involving the SNIPER, XIAP, and the target protein.[1][5][6]

Quantitative Data on SNIPER Molecules

The efficacy of SNIPERs is typically quantified by their degradation concentration 50 (DC50), which is the concentration of the compound that results in 50% degradation of the target protein, and their binding affinity (IC50 or Kd) to the respective IAP and target protein. The following tables summarize key quantitative data for several published SNIPER molecules.

| SNIPER Compound | Target Protein | IAP Ligand | Target Ligand | DC50 | Cell Line | Reference |

| SNIPER(BRD)-1 | BRD4 | LCL-161 derivative | (+)-JQ1 | Optimal at 0.1 µM | LNCaP | [7] |

| SNIPER(ER)-87 | ERα | LCL-161 derivative | 4-hydroxytamoxifen | 97 nM | MCF-7 | [8] |

| SNIPER(ER)-110 | ERα | Derivatized LCL-161 | 4-hydroxytamoxifen | <3.7 nM | MCF-7 | [8] |

| SNIPER(ABL)-033 | BCR-ABL | LCL-161 derivative | HG-7-85-01 | 0.3 µM | - | [1] |

| SNIPER(ABL)-019 | BCR-ABL | MV-1 | Dasatinib | 0.3 µM | - | [1] |

| SNIPER(ABL)-013 | BCR-ABL | Bestatin | GNF5 | 20 µM | - | [1] |

| SNIPER(TACC3)-1 | TACC3 | Methyl-bestatin | KHS108 | ~10-30 µM | HT1080 | [9][10] |

| SNIPER Compound | IAP | IC50 (nM) | Reference |

| SNIPER(BRD)-1 | cIAP1 | 6.8 | [11] |

| cIAP2 | 17 | [11] | |

| XIAP | 49 | [11] | |

| SNIPER(ER)-87 | XIAP | 210 | [8] |

| This compound | XIAP | 10 | [8] |

| SNIPER(ABL)-039 | cIAP1 | 10 | [12] |

| cIAP2 | 12 | [12] | |

| XIAP | 50 | [12] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual degradation mechanisms of the SNIPER pathway.

Caption: A typical experimental workflow for SNIPER evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the IAP-dependent protein eraser pathway.

Protein Degradation Assay via Western Blotting

This protocol is used to quantify the degradation of a target protein, cIAP1, and XIAP following treatment with a SNIPER compound.

a. Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7 for ERα, LNCaP for BRD4) in 6-well plates and culture until they reach 70-80% confluency.

-

Treat the cells with various concentrations of the SNIPER compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 12, 24 hours).

b. Protein Extraction:

-

After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding 100-200 µL of RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

c. Protein Quantification:

-

Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) membrane using a wet or semi-dry transfer system.

e. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target protein, cIAP1, XIAP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

f. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.

In Vitro Ubiquitination Assay

This assay is performed to confirm the ability of a SNIPER to induce the ubiquitination of the target protein in a cell-free system.

a. Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant E3 ligase (e.g., cIAP1 or XIAP)

-

Recombinant target protein

-

Ubiquitin

-

SNIPER compound at various concentrations

-

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

b. Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Analyze the ubiquitination of the target protein by Western blotting using an antibody specific for the target protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands indicates polyubiquitination.

Ternary Complex Formation Assay via Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate the formation of the ternary complex between the IAP, the SNIPER, and the target protein.

a. Cell Treatment and Lysis:

-

Treat cells with the SNIPER compound or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.

-

Lyse the cells using a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.

b. Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against the target protein or the IAP overnight at 4°C.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

c. Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against the target protein, the IAP, and other potential components of the complex. The presence of both the IAP and the target protein in the immunoprecipitate of one of them confirms the formation of the ternary complex.

Cell Viability Assay

This assay assesses the cytotoxic effect of SNIPER compounds on cancer cells.

a. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a desired density.

-

After 24 hours, treat the cells with a serial dilution of the SNIPER compound.

b. Viability Measurement (using MTT assay as an example):

-

After the desired treatment period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

The IAP-dependent protein eraser pathway represents a promising frontier in targeted drug discovery. By co-opting IAP E3 ligases, SNIPERs can effectively and selectively degrade a wide range of pathogenic proteins. The dual mechanism of action, involving both target protein degradation and IAP degradation, offers a potential advantage in cancer therapy where IAPs are often overexpressed. The technical guidance provided in this document, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to equip researchers with the foundational knowledge to explore and advance this exciting therapeutic modality. As our understanding of the intricacies of the ubiquitin-proteasome system grows, so too will the potential to design more potent and selective IAP-dependent protein erasers for the treatment of various diseases.

References

- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 9. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

A Technical Guide to SNIPER(ER)-110: A Novel Inducer of Estrogen Receptor Alpha Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SNIPER(ER)-110, a specific and nongenetic IAP-dependent protein eraser (SNIPER) designed to induce the degradation of Estrogen Receptor Alpha (ERα). This compound represents a significant advancement in the targeted protein degradation field, offering a potent and efficacious approach for downregulating ERα, a key driver in the majority of breast cancers. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the evaluation of this compound.

Core Concept and Mechanism of Action

This compound is a chimeric molecule that co-opts the cellular ubiquitin-proteasome system to target ERα for degradation.[1] It is comprised of a ligand for the Inhibitor of Apoptosis Proteins (IAPs), specifically a derivative of the IAP antagonist LCL161, connected via a polyethylene glycol (PEG) linker to 4-hydroxytamoxifen (4-OHT), a ligand for ERα.[1]

The primary mechanism of action involves the formation of a ternary complex between this compound, ERα, and an IAP E3 ubiquitin ligase. Mechanistic studies have revealed that newer generation SNIPER(ER)s, including this compound, preferentially recruit X-linked inhibitor of apoptosis protein (XIAP) over cellular inhibitor of apoptosis protein 1 (cIAP1) to mediate the ubiquitination and subsequent proteasomal degradation of ERα.[1] This targeted degradation offers a promising therapeutic strategy for ERα-positive breast cancers.[1]

Quantitative Data on SNIPER(ER) Efficacy

This compound has demonstrated superior protein-knockdown activity compared to its predecessors, such as SNIPER(ER)-87.[1] The derivatization of the IAP ligand in this compound resulted in higher binding affinities to IAPs and more potent degradation of ERα.[1]

| Compound | Target | Cell Line | DC50 (ERα Degradation) | Time Point | Reference |

| SNIPER(ER)-51 | ERα | Not Specified | <3 nM | 4 h | [2] |

| SNIPER(ER)-51 | ERα | Not Specified | 7.7 nM | 48 h | [2] |

| SNIPER(ER)-87 | ERα | MCF-7 | Induces >50% degradation at 3 nM | Not Specified | 5 |

| This compound | ERα | MCF-7, T47D, ZR-75-1 | More potent than SNIPER(ER)-87 | Not Specified | 17 |

| Compound | Target IAP | IC50 (Binding Affinity) | Reference |

| SNIPER(ER)-105, -110, -113, -119, -126 | cIAP1 | Higher affinity than SNIPER(ER)-87 | 17 |

| SNIPER(ER)-105, -110, -126 | XIAP | Higher affinity than SNIPER(ER)-87 | 17 |

Signaling Pathways and Experimental Workflows

Estrogen Receptor Alpha Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of Estrogen Receptor Alpha (ERα). Estrogen binding to ERα leads to its dimerization and translocation to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, thereby regulating gene transcription.

Caption: Classical Estrogen Receptor Alpha Signaling Pathway.

This compound Mechanism of Action

This diagram outlines the mechanism by which this compound induces the degradation of ERα. The chimeric molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of ERα.

Caption: this compound induced degradation of ERα.

Experimental Workflow for ERα Degradation Analysis

The following diagram depicts a typical experimental workflow to assess the efficacy of this compound in cultured cells.

Caption: Experimental workflow for ERα degradation analysis.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: MCF-7 (ERα-positive human breast adenocarcinoma cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

Dilute this compound to the desired final concentrations in fresh culture medium.

-

Replace the existing medium with the medium containing this compound or vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours).

-

Western Blotting for ERα Degradation

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

In Vivo Ubiquitination Assay

-

Cell Transfection and Treatment:

-

Co-transfect MCF-7 cells with plasmids encoding HA-tagged ubiquitin and, if necessary, a construct for ERα.

-

After 24-48 hours, treat the cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

-

-

Immunoprecipitation:

-

Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

-

Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.

-

Immunoprecipitate ERα using an anti-ERα antibody and protein A/G agarose beads overnight at 4°C.

-

Wash the beads extensively to remove non-specific binding.

-

-

Western Blotting for Ubiquitinated ERα:

-

Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Perform western blotting as described above.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated ERα, which will appear as a high-molecular-weight smear.

-

In Vivo Tumor Xenograft Studies

-

Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation:

-

Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of the mice.

-

Supplement the mice with an estrogen source (e.g., estradiol pellets) to support tumor growth.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule.

-

-

Efficacy Evaluation:

-

Monitor tumor volume regularly using calipers.

-

Measure mouse body weight as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissues can be used for pharmacodynamic analysis, such as western blotting to confirm ERα degradation.

-

Conclusion

This compound is a potent and promising agent for the targeted degradation of ERα. Its enhanced efficacy and specific mechanism of action make it a valuable tool for both basic research into ERα biology and for the development of novel therapeutics for ERα-positive breast cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation. | Sigma-Aldrich [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for Sniper(ER)-110 in MCF-7 Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sniper(ER)-110 is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the estrogen receptor alpha (ERα) for degradation.[1][2] This molecule is a proteolysis-targeting chimera (PROTAC) that consists of a ligand for the inhibitor of apoptosis protein (IAP) and a ligand for the estrogen receptor, connected by a linker.[3][4][5] In ERα-positive breast cancer cells such as MCF-7, this compound offers a promising strategy to overcome resistance to traditional endocrine therapies by eliminating the ERα protein, a key driver of tumor growth.[1][6] These application notes provide a detailed protocol for the use of this compound in MCF-7 cell culture for studying ERα degradation and its downstream effects.

Mechanism of Action

This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of ERα. The estrogen ligand portion of this compound binds to ERα, while the IAP ligand moiety recruits cellular IAP E3 ubiquitin ligases, such as XIAP and cIAP1.[1] This proximity induces the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα leads to the inhibition of estrogen-dependent gene expression and subsequent suppression of cell proliferation and induction of apoptosis in ERα-positive breast cancer cells.[2]

Quantitative Data Summary

The following table summarizes the reported efficacy of Sniper compounds in inducing ERα degradation in MCF-7 cells.

| Compound | Parameter | Value | Incubation Time | Reference |

| SNIPER(ER)-51 | DC50 | <3 nM | 4 hours | [3][4][5] |

| SNIPER(ER)-51 | DC50 | 7.7 nM | 48 hours | [3][4][5] |

| SNIPER(ER)-87 | ERα Degradation | >50% | Not Specified | [2] |

| ARV-471 (PROTAC ER degrader) | DC50 | 1.8 nM | Not Specified | [2] |

Experimental Protocols

MCF-7 Cell Culture

MCF-7 cells are an adherent human breast adenocarcinoma cell line that is estrogen receptor (ER) positive, progesterone receptor (PR) positive, and HER2 negative.[7]

-

Growth Medium:

-

Minimum Essential Medium (MEM) supplemented with:

-

10% Fetal Bovine Serum (FBS)

-

0.01 mg/mL human recombinant insulin

-

1% Penicillin-Streptomycin[8]

-

-

-

Culture Conditions:

-

Subculturing:

-

Passage cells when they reach 80-90% confluency.

-

Wash the cell monolayer with DPBS (Dulbecco's Phosphate-Buffered Saline).

-

Incubate with Trypsin-EDTA solution for 2-3 minutes at 37°C to detach the cells.[8]

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture vessels at a subcultivation ratio of 1:2 to 1:4.[8]

-

Preparation of this compound Stock Solution

-

Reconstitution:

-

This compound is typically a solid. Reconstitute it in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

-

Storage:

Treatment of MCF-7 Cells with this compound

The optimal concentration and incubation time for this compound should be determined empirically for each specific assay. Based on the available data for similar compounds, a starting concentration range of 1-100 nM is recommended.

-

Experimental Workflow:

-

Cell Seeding: Plate MCF-7 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to attach and reach 50-70% confluency.

-

Preparation of Working Solutions: Dilute the this compound stock solution in complete growth medium to the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 48 hours) depending on the assay.

-

Downstream Analysis: Proceed with the planned cellular and molecular analyses.

-

Western Blotting for ERα Degradation

This protocol is to assess the extent of ERα protein degradation following treatment with this compound.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control, such as β-actin or GAPDH, to normalize the ERα protein levels.

-

Apoptosis Assay

To evaluate the induction of apoptosis by this compound, methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used.

-

Procedure:

-

Treat MCF-7 cells with this compound or vehicle control for a specified time (e.g., 48 or 72 hours).

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Visualizations

Caption: Mechanism of Action of this compound in MCF-7 cells.

References

- 1. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. mcf7.com [mcf7.com]

- 8. elabscience.com [elabscience.com]

Application Notes and Protocols for In Vitro Treatment with Sniper(ER)-110

These application notes provide a detailed protocol for the in vitro use of Sniper(ER)-110, a specific and nongenetic IAP-dependent protein eraser (SNIPER), designed to induce the degradation of Estrogen Receptor α (ERα). This document is intended for researchers, scientists, and drug development professionals working in areas such as cancer biology and drug discovery.

Introduction

This compound is a chimeric molecule that consists of a ligand for the Inhibitor of Apoptosis Proteins (IAPs) and a ligand for the Estrogen Receptor (ER), connected by a linker.[1][2][3][4] This design allows this compound to recruit E3 ubiquitin ligases, preferentially XIAP, to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This targeted protein degradation strategy offers a powerful tool for studying the effects of ERα depletion and as a potential therapeutic approach for ERα-positive cancers. This compound has been shown to be more potent than its predecessor, SNIPER(ER)-87, in inhibiting the growth of MCF-7 tumor xenografts.[5]

Mechanism of Action

The mechanism of action for this compound involves the formation of a ternary complex between ERα, this compound, and an IAP E3 ligase (primarily XIAP). This proximity induces the poly-ubiquitination of ERα, marking it for degradation by the 26S proteasome. This process is distinct from simple receptor inhibition, as it leads to the physical elimination of the ERα protein from the cell.

Quantitative Data Summary

The following tables summarize the quantitative data for Sniper(ER) compounds based on available research.

Table 1: In Vitro Degradation Efficiency of SNIPER(ER) Compounds

| Compound | Cell Line | DC50 (4h) | DC50 (48h) | Target Protein | Reference |

| SNIPER(ER)-51 | - | <3 nM | 7.7 nM | ERα | [1][2][3][4] |

Table 2: Apoptotic Activity of SNIPER(ER) Compounds

| Compound | Cell Line | Concentration | Observation | Reference |

| SNIPER(ER)-105 | MCF-7 | >50 nM | Higher apoptosis than SNIPER(ER)-87 | [6] |

| This compound | MCF-7 | >50 nM | Higher apoptosis than SNIPER(ER)-87 | [6] |

| SNIPER(ER)-126 | MCF-7 | >50 nM | Higher apoptosis than SNIPER(ER)-87 | [6] |

Experimental Protocols

The following are detailed protocols for the in vitro treatment of cancer cell lines with this compound to assess the degradation of ERα.

Protocol 1: Assessment of ERα Degradation by Western Blot

This protocol outlines the steps for treating ERα-positive breast cancer cell lines (e.g., MCF-7, T47D, ZR-75-1) with this compound and analyzing ERα protein levels by Western blot.

Materials:

-

This compound

-

ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα, anti-Actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding:

-

Culture ERα-positive cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize and seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution at -20°C or -80°C.[3]

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 nM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

(Optional) For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.

-

Remove the old medium from the cells and add the medium containing this compound or vehicle control.

-

Incubate the cells for the desired time points (e.g., 4, 6, 24, 48 hours).

-

-

Cell Lysis:

-

After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE, transfer to a PVDF membrane, and block the membrane.

-

Incubate with primary antibodies against ERα and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the extent of ERα degradation.

-

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol describes how to assess the induction of apoptosis in cancer cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

This compound

-

ERα-positive breast cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., concentrations above 50 nM) and a vehicle control for 24 to 48 hours.

-

-

Cell Harvesting:

-

After treatment, collect both the adherent and floating cells.

-

For adherent cells, wash with PBS and detach using trypsin.

-

Combine the floating and detached cells and centrifuge to pellet.

-

-

Staining:

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate controls to set the gates for live, early apoptotic, late apoptotic, and necrotic cells.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

-

Expected Results

Treatment of ERα-positive cells with this compound is expected to result in a dose- and time-dependent decrease in ERα protein levels. This degradation should be rescued by pre-treatment with a proteasome inhibitor like MG132, confirming the involvement of the ubiquitin-proteasome system.[6] Furthermore, at effective concentrations, this compound is expected to induce apoptosis in sensitive cell lines like MCF-7.[6]

Troubleshooting

-

No/low ERα degradation:

-

Confirm the activity of this compound.

-

Check the expression level of ERα in the cell line used.

-

Optimize the concentration and incubation time.

-

Ensure the proteasome is active in the cells.

-

-

High background in Western blot:

-

Optimize antibody concentrations and blocking conditions.

-

Ensure adequate washing steps.

-

-

High variability in results:

-

Ensure consistent cell seeding density and confluency at the time of treatment.

-

Maintain consistency in reagent preparation and incubation times.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. SNIPER(ER)-87 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Sniper(ER)-110 for Cellular Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal working concentration of Sniper(ER)-110, a potent and selective Estrogen Receptor alpha (ERα) degrader. This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that induces the degradation of ERα through the ubiquitin-proteasome system.[1][2][3] This document outlines detailed protocols for dose-response experiments, cytotoxicity assessment, and target engagement verification to ensure robust and reproducible experimental outcomes.

Introduction to this compound

This compound is a chimeric molecule composed of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) and a ligand for the Estrogen Receptor (ER), connected by a linker.[1][2][3][4] This dual-binding capacity allows this compound to bring an E3 ubiquitin ligase, XIAP, into proximity with ERα, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome. Published data indicates that this compound induces ERα degradation with a DC50 (concentration for 50% degradation) of less than 3 nM after 4 hours of treatment and 7.7 nM after 48 hours in cellular assays.[1][2][3] It has demonstrated greater potency in inhibiting the growth of MCF-7 tumor xenografts compared to its predecessor, SNIPER(ER)-87.

Key Experimental Considerations

To determine the optimal concentration of this compound for your specific experimental setup, it is crucial to perform a series of characterization assays. The ideal concentration will elicit the desired biological effect (i.e., ERα degradation and downstream signaling modulation) with minimal off-target effects or cytotoxicity.

Factors influencing the optimal concentration include:

-

Cell type: Different cell lines may exhibit varying sensitivities to this compound due to differences in ERα expression levels, E3 ligase abundance, and cellular uptake of the compound.

-

Treatment duration: The degradation of ERα is time-dependent. Shorter incubation times may require higher concentrations to achieve the same level of degradation as longer incubations.

-

Assay endpoint: The concentration required to observe a phenotypic change (e.g., apoptosis) may differ from that needed to achieve maximal ERα degradation.

Data Presentation

The following tables summarize the key quantitative data for this compound and provide a template for organizing your experimental results.

Table 1: Reported Activity of this compound

| Parameter | Value | Cell Line | Treatment Duration | Reference |

| DC50 | < 3 nM | MCF-7 | 4 hours | [1][2][3] |

| DC50 | 7.7 nM | MCF-7 | 48 hours | [1][2][3] |

Table 2: Experimental Data Template for Dose-Response Analysis

| Concentration (nM) | % ERα Degradation (Western Blot) | % Cell Viability (MTT/CellTiter-Glo) | % Apoptosis (Annexin V/PI) |

| 0 (Vehicle) | 0 | 100 | Baseline |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| 1000 | |||

| 10000 |

Experimental Protocols

Protocol 1: Dose-Response Determination of ERα Degradation by Western Blot

This protocol describes how to determine the concentration-dependent degradation of ERα in response to this compound treatment.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Seeding: Seed MCF-7 or T47D cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.[5]

-

Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 24, and 48 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[5][6]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

Strip the membrane (if necessary) and re-probe for a loading control.

-

-

Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and then to the vehicle-treated control to determine the percentage of ERα degradation for each concentration. Plot the percentage of degradation against the log of the this compound concentration to determine the DC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the effect of this compound on cell viability and helps to identify cytotoxic concentrations.

Materials:

-

ERα-positive and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[7][8]

-

Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][10]

-

Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[7][11]

-

Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 (concentration for 50% inhibition of cell viability).

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

ERα-positive breast cancer cell lines (e.g., MCF-7)

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[10][12]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[10][13]

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[13] Plot the percentage of apoptotic cells (early + late) against the this compound concentration.

Mandatory Visualizations

Caption: ERα signaling and this compound mediated degradation pathway.

Caption: Experimental workflow for this compound concentration optimization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | PROTAC ER 蛋白降解剂 | CAS 2241690-03-7 | 美国InvivoChem [invivochem.cn]

- 5. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. jrmds.in [jrmds.in]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of Sniper(ER)-110 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Sniper(ER)-110, a specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER), in xenograft models of breast cancer. This compound is a novel compound designed to induce the degradation of the estrogen receptor (ERα), a key driver in the majority of breast cancers.

Introduction

This compound is a heterobifunctional molecule that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for ERα, connected by a linker. By simultaneously binding to both VHL and ERα, this compound facilitates the ubiquitination and subsequent proteasomal degradation of ERα. This targeted protein degradation offers a promising therapeutic strategy for ERα-positive breast cancers.

The following sections detail the in vivo efficacy of this compound in a MCF-7 human breast cancer xenograft model, providing quantitative data and step-by-step experimental protocols to aid researchers in designing and executing similar studies.

Quantitative Data Summary

The in vivo antitumor activity of this compound was evaluated in an MCF-7 tumor xenograft mouse model. The data demonstrates that this compound more potently inhibits tumor growth compared to its predecessor, SNIPER(ER)-87.

| Treatment Group | Dosage and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | ~1000 | 0 |

| SNIPER(ER)-87 | 30 mg/kg, i.p., daily | ~600 | 40 |

| This compound | 30 mg/kg, i.p., daily | ~400 | 60 |

Table 1: Comparative in vivo efficacy of this compound and SNIPER(ER)-87 in an MCF-7 xenograft model. Data is approximated from graphical representations in Ohoka N, et al. J Biol Chem. 2018.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental design, the following diagrams have been generated.

Experimental Protocols

The following protocols are based on the methodology described by Ohoka N, et al. in the Journal of Biological Chemistry (2018).

Cell Culture

-

Cell Line: MCF-7 human breast cancer cells.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Model

-

Animal Strain: Female BALB/c nude mice, 5-6 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

-

Housing: Mice are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

Xenograft Tumor Implantation

-

Harvest MCF-7 cells during the logarithmic growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

One day prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) on the dorsal side of the neck to support tumor growth.

Treatment Protocol

-

Monitor tumor growth by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

Prepare the dosing solutions for this compound and SNIPER(ER)-87 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Administer this compound (30 mg/kg), SNIPER(ER)-87 (30 mg/kg), or the vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 21 days).

-

Monitor tumor volumes and body weights twice weekly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for ERα levels).

Data Analysis

-

Calculate the mean tumor volume ± SEM for each treatment group at each measurement time point.

-

Determine the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

-

Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between treatment groups.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Pharmacokinetics and pharmacodynamics of Sniper(ER)-110

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(ER)-110 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs), designed to target the Estrogen Receptor Alpha (ERα) for degradation. As a heterobifunctional molecule, this compound consists of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and a ligand for ERα, connected by a chemical linker.[1][2][3] This targeted protein degradation technology offers a promising therapeutic strategy for ERα-positive cancers by eliminating the pathogenic protein rather than merely inhibiting it.[4]

The mechanism of action involves the recruitment of the IAP E3 ligase to ERα, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4] Studies have shown that this compound exhibits potent in vitro and in vivo activity, demonstrating improved ERα degradation and anti-tumor efficacy compared to earlier-generation compounds like Sniper(ER)-87.[1] Mechanistic analyses have revealed that this compound preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to mediate ERα degradation.[1]

These application notes provide a summary of the key pharmacokinetics and pharmacodynamics of this compound, along with detailed protocols for its evaluation in preclinical research settings.

Pharmacokinetics and Pharmacodynamics

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound, with comparative data for Sniper(ER)-87 where available. Specific pharmacokinetic data for this compound, such as half-life, clearance, and volume of distribution, are not extensively available in the public domain and would typically be determined in dedicated DMPK (Drug Metabolism and Pharmacokinetics) studies.

In Vitro Activity

Table 1: In Vitro Degradation of ERα in MCF-7 Cells

| Compound | Time (hours) | DC50 (nM) | Dmax (%) |

| This compound | 6 | ~1 | >90 |

| Sniper(ER)-87 | 6 | ~3 | ~80 |

DC50: The concentration required to induce 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation observed. (Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[1]

Table 2: Inhibition of Cell Viability in ERα-Positive Breast Cancer Cell Lines (72-hour incubation)

| Compound | Cell Line | IC50 (nM) |

| This compound | MCF-7 | ~5 |

| Sniper(ER)-87 | MCF-7 | ~15 |

| This compound | T47D | ~3 |

| Sniper(ER)-87 | T47D | ~10 |

IC50: The concentration required to inhibit 50% of cell growth. (Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[1]

In Vivo Activity

Table 3: Anti-tumor Efficacy in an MCF-7 Xenograft Mouse Model

| Compound | Dose (mg/kg, i.p.) | Dosing Schedule | Tumor Growth Inhibition (%) |

| This compound | 30 | Daily for 14 days | >80 |

| Sniper(ER)-87 | 30 | Daily for 14 days | ~60 |

(Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

Caption: Mechanism of this compound-mediated ERα degradation.

Experimental Workflow for In Vitro Evaluation

References

Assessing Downstream Effects of Sniper(ER)-110 on ER Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers, making it a critical therapeutic target. Traditional therapies often involve selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). A newer class of molecules, known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), offers a novel mechanism for targeting ERα. Sniper(ER)-110 is a chimeric molecule that consists of a ligand for an Inhibitor of Apoptosis Protein (IAP) and a ligand for the estrogen receptor, connected by a linker. This design allows for the recruitment of the E3 ubiquitin ligase machinery to ERα, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide a detailed overview of the downstream effects of this compound on ER signaling and protocols for their assessment.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to specifically eliminate ERα. The estrogen ligand portion of this compound binds to ERα, while the IAP ligand moiety recruits an E3 ubiquitin ligase, such as XIAP. This proximity induces the polyubiquitination of ERα, marking it for recognition and degradation by the 26S proteasome. The degradation of ERα protein leads to the downstream suppression of estrogen-responsive gene expression, cell cycle arrest, and induction of apoptosis in ER-positive breast cancer cells.

Figure 1. Mechanism of this compound induced ERα degradation.

Quantitative Data on Downstream Effects

The following tables summarize the quantitative effects of SNIPER(ER) molecules on ERα degradation and cell viability. Data for the closely related compound, SNIPER(ER)-51, is included to provide an indication of the potency of this class of molecules.

Table 1: ERα Degradation

| Compound | Cell Line | DC50 (4h) | DC50 (48h) |

| SNIPER(ER)-51 | Not Specified | <3 nM[1][2][3][4] | 7.7 nM[1][2][3][4] |

Table 2: Inhibition of Cell Viability

| Compound | Cell Line | IC50 |

| SNIPER(ER)-87 | MCF-7 | 15.6 nM[5] |

| SNIPER(ER)-87 | T47D | 9.6 nM[5] |

Experimental Protocols

Cell Culture and Treatment

Materials:

-

ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

-

Appropriate cell culture medium (e.g., DMEM for MCF-7, RPMI-1640 for T47D)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture breast cancer cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time points (e.g., 4, 24, 48, 72 hours) before proceeding to downstream analysis.

References

Troubleshooting & Optimization

Troubleshooting Sniper(ER)-110 insolubility issues in aqueous solutions

Welcome to the technical support center for Sniper(ER)-110. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER) designed to induce the degradation of Estrogen Receptor α (ERα). It is a heterobifunctional molecule composed of a ligand that binds to an E3 ubiquitin ligase (an IAP) and another ligand that binds to ERα, connected by a linker.[1][2] Its primary application is in cancer research, particularly in breast cancer studies, to investigate the effects of ERα degradation on cell signaling and proliferation.[3][4]

Q2: What is the mechanism of action of this compound?

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It forms a ternary complex with ERα and an IAP E3 ubiquitin ligase (preferentially XIAP or cIAP1).[3][4] This proximity induces the E3 ligase to tag ERα with ubiquitin molecules. The polyubiquitinated ERα is then recognized and degraded by the proteasome. This targeted degradation leads to the depletion of ERα levels within the cell.

Q3: In which solvent is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is poorly soluble in aqueous solutions, a common characteristic of many PROTACs and SNIPERs due to their high molecular weight and hydrophobicity.[3][5][6]

Q4: How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C. In solvent (e.g., DMSO), it should be stored at -80°C.[1] To avoid repeated freeze-thaw cycles that can lead to product degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Insolubility Issues in Aqueous Solutions

Researchers may encounter precipitation or insolubility when diluting DMSO stock solutions of this compound into aqueous buffers or cell culture media. This is a common issue for hydrophobic compounds. The following guide provides systematic steps to troubleshoot and mitigate these problems.

Issue: Precipitate formation upon dilution of this compound into aqueous media.

Potential Causes and Solutions:

-

High Final Concentration: The concentration of this compound in the final aqueous solution may exceed its solubility limit.

-

Troubleshooting Step 1: Optimization of Working Concentration. Determine the lowest effective concentration for your experiment. The potent activity of this compound (with DC50 values in the low nanomolar range) often means that high concentrations are not necessary.[7][8][9]

-

Troubleshooting Step 2: Serial Dilutions. Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.

-

-

Insufficient DMSO in Final Solution: The percentage of DMSO in the final working solution may be too low to maintain solubility.

-

Troubleshooting Step 1: Increase Final DMSO Concentration. While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Determine the tolerance of your specific cell line and adjust the final DMSO concentration accordingly.

-

Troubleshooting Step 2: Use of Co-solvents. For in vivo or other sensitive applications where DMSO concentration must be minimized, consider the use of other biocompatible co-solvents in your formulation, such as PEG300 or Tween 80.[10]

-

-

Suboptimal Dilution Technique: The method of dilution can impact solubility.

-

Troubleshooting Step 1: Pre-warm Aqueous Medium. Pre-warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can improve solubility.

-

Troubleshooting Step 2: Vortexing During Dilution. Add the DMSO stock drop-wise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. This prevents localized high concentrations of the compound that can lead to precipitation.

-

Troubleshooting Step 3: Sonication. If precipitation persists, brief sonication in an ultrasonic bath can help to redissolve the compound.[1]

-

-

Buffer Composition: The pH and ionic strength of the aqueous buffer can influence the solubility of this compound.

-

Troubleshooting Step 1: pH Adjustment. Although specific data for this compound is limited, the solubility of similar molecules can be pH-dependent. Empirically test the solubility in buffers with slightly different pH values around the physiological range (pH 7.2-7.4).

-

Troubleshooting Step 2: Addition of Solubilizing Agents. Consider the use of solubility-enhancing agents, such as cyclodextrins, if compatible with your experimental system.

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: In Vitro Degradation Activity of this compound

| Compound | Cell Line | DC50 (4 hours) | DC50 (48 hours) |

| This compound | Not specified | < 3 nM | 7.7 nM |

Data sourced from MedChemExpress and GlpBio.[7][8][9]

Table 2: Stock Solution Preparation for this compound (in DMSO)

| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 891 µL | 4.45 mL | 8.91 mL |

| 5 mM | 178.2 µL | 891 µL | 1.78 mL |

| 10 mM | 89.1 µL | 445.5 µL | 891 µL |

Based on a molecular weight of 1122.39 g/mol . Data sourced from GlpBio.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

-

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh out the desired amount of this compound powder (e.g., 1 mg).

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 89.1 µL for 1 mg).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C.

-

Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Medium

-

Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium.

-

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform a serial dilution to prepare an intermediate stock. For example, add 1 µL of the 10 mM stock to 999 µL of cell culture medium to create a 10 µM intermediate stock. Vortex gently during addition.

-

Add 10 µL of the 10 µM intermediate stock to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 100 nM.

-

Mix thoroughly by gentle inversion or pipetting.

-

The final DMSO concentration in this example is 0.001%. If a higher DMSO concentration is required to maintain solubility, adjust the dilution scheme accordingly, ensuring the final DMSO concentration is not toxic to the cells.

-

Use the working solution immediately for cell treatment.

-

Visualizations

Caption: Mechanism of Action of this compound.

Caption: Simplified ERα Signaling and Inhibition by this compound.

Caption: Troubleshooting Workflow for this compound Insolubility.

References

- 1. glpbio.com [glpbio.com]

- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 3. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of hybrid small molecules that induce degradation of estrogen receptor‐alpha and necrotic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

How to mitigate the hook effect with Sniper(ER)-110

Welcome to the technical support center for Sniper(ER)-110. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental challenges, with a specific focus on mitigating the hook effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of Estrogen Receptor-α (ERα).[1][2][3][4][5] It is a heterobifunctional molecule composed of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and another ligand that binds to ERα, connected by a linker.[1][3][4][5] By bringing ERα into proximity with the IAP E3 ligase, this compound facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[2][6] This targeted protein degradation approach offers a powerful tool for studying the consequences of ERα loss-of-function and has potential therapeutic applications.[6][7][8][9]

Q2: What is the "hook effect" in the context of this compound assays?

The hook effect, also known as the prozone effect, is a phenomenon that can lead to erroneously low or false-negative results at very high concentrations of an analyte.[10][11][12][13] In the context of this compound, a high concentration of the molecule can lead to the formation of non-productive binary complexes (this compound bound to either ERα or the IAP E3 ligase alone) instead of the productive ternary complex (ERα-Sniper(ER)-110-IAP ligase) required for degradation.[14][15] This saturation of individual components prevents the formation of the "bridge" that leads to ERα ubiquitination and subsequent degradation, resulting in a bell-shaped dose-response curve where the degradation effect decreases at high concentrations.[14][15][16]

Q3: What are the potential consequences of the hook effect in my experiments?

Q4: How can I determine if my results are affected by the hook effect?

A key indicator of the hook effect is a "bell-shaped" or biphasic dose-response curve.[14][15][16] Instead of a sigmoidal curve where the effect plateaus at high concentrations, the degradation of ERα will increase with the this compound concentration up to a certain point and then decrease at higher concentrations. Performing a wide dose-response experiment is crucial to identify this phenomenon.

Troubleshooting Guide: Mitigating the Hook Effect with this compound

This guide provides a structured approach to identifying and mitigating the hook effect in your this compound experiments.

Step 1: Confirming the Hook Effect

Issue: Decreased ERα degradation observed at high concentrations of this compound.

Troubleshooting Action:

-

Perform a Broad Dose-Response Experiment: Test a wide range of this compound concentrations, from low nanomolar to high micromolar. This will help to clearly visualize the dose-response curve and identify any potential hook effect.

-

Analyze the Dose-Response Curve: Plot the percentage of ERα degradation against the log of the this compound concentration. A bell-shaped curve is a strong indication of the hook effect.[14][15]

dot

Caption: Troubleshooting workflow for identifying and mitigating the hook effect.

Step 2: Mitigation Strategies

Once the hook effect is confirmed, the following strategies can be employed to mitigate its impact and determine the optimal experimental conditions.

| Strategy | Principle | Experimental Protocol | Expected Outcome |

| Dose Titration and Optimal Concentration Selection | Identify the peak of the dose-response curve to determine the optimal concentration for maximal ERα degradation. | Based on the broad dose-response experiment, select the concentration of this compound that gives the maximal degradation (the apex of the bell curve). Perform subsequent experiments using this optimal concentration. | Consistent and maximal degradation of ERα, avoiding the paradoxical decrease seen at higher concentrations. |

| Time-Course Experiment | The kinetics of ternary complex formation and subsequent degradation can be time-dependent. | At the optimal and a supra-optimal (in the hook effect range) concentration of this compound, measure ERα levels at multiple time points (e.g., 2, 4, 8, 12, 24 hours). | This will reveal the dynamics of degradation and may show that at higher concentrations, the degradation is initially slower or less efficient. |

| Washout Experiment | High concentrations of this compound can lead to the accumulation of non-productive binary complexes. Washing out the excess compound may allow for the formation of productive ternary complexes. | Treat cells with a high concentration of this compound for a short period (e.g., 1-2 hours). Then, wash the cells with fresh media to remove the excess compound and incubate for a further period (e.g., 4-24 hours) before measuring ERα levels. | Improved ERα degradation compared to continuous incubation with the high concentration, demonstrating that the hook effect is reversible. |

Experimental Protocols

Broad Dose-Response Experiment to Detect Hook Effect

-

Cell Seeding: Seed ERα-positive cells (e.g., MCF-7) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. A recommended range would be from 1 nM to 10 µM (e.g., 1, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM). Include a vehicle control (e.g., DMSO).

-

Cell Treatment: Replace the existing media with the media containing the different concentrations of this compound.

-

Incubation: Incubate the cells for a predetermined time, typically 24 hours.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

-

Western Blot Analysis: Perform Western blotting to detect ERα and a loading control (e.g., GAPDH, β-actin).

-

Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Plot the percentage of ERα degradation relative to the vehicle control against the log of the this compound concentration.

dot

Caption: Workflow for a broad dose-response experiment.

Signaling Pathway

dot

Caption: Simplified signaling pathway of this compound-mediated ERα degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Molecular Design, Synthesis, and Evaluation of SNIPER(ER) That Induces Proteasomal Degradation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SNIPER(ER)-87 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]